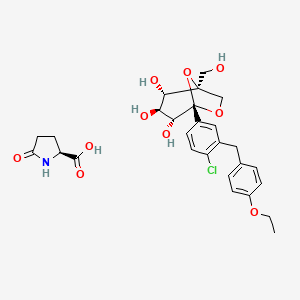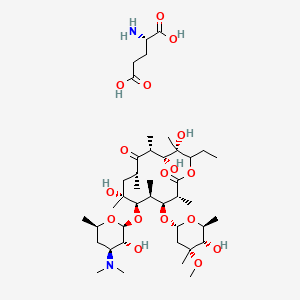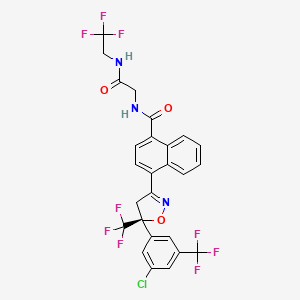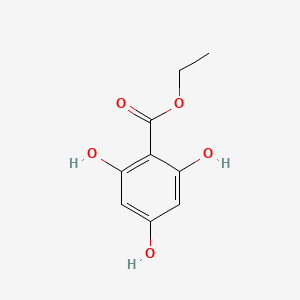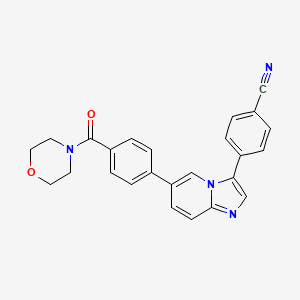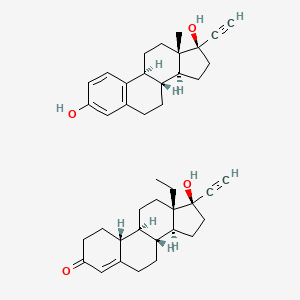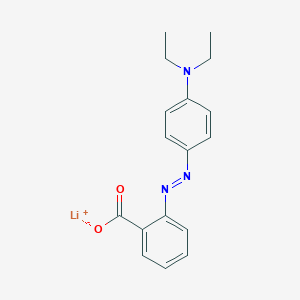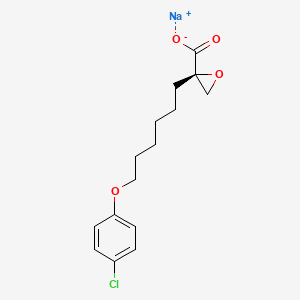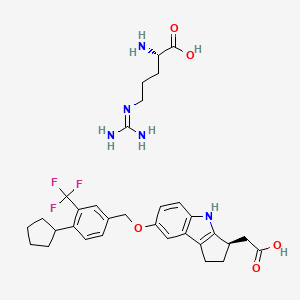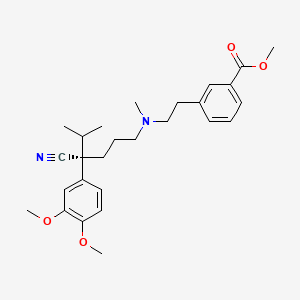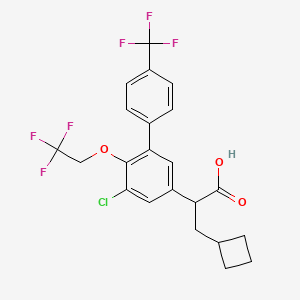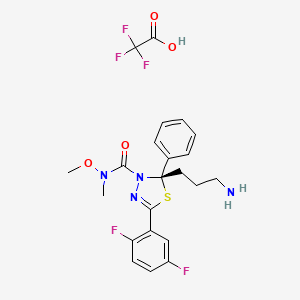
Filanesib TFA
概要
説明
この化合物は、特にボルテゾミブ耐性異種移植片において、ボルテゾミブ単独またはボルテゾミブとの併用で、顕著な抗腫瘍活性を示しています . Mcl-1の分解を誘導し、Mcl-1は細胞生存において重要な役割を果たしています .
製法
ARRY 520 トリフルオロ酢酸塩の合成には、コアチアゾール構造の形成とそれに続く官能基化を含むいくつかのステップが含まれます。詳細な合成経路と反応条件は機密情報であり、公表されていません。
作用機序
ARRY 520 トリフルオロ酢酸塩は、細胞分裂中に有糸分裂紡錘体の形成に必須であるキネシン紡錘体タンパク質を選択的に阻害することにより、その効果を発揮します。このタンパク質を阻害することで、この化合物は有糸分裂停止を誘導し、細胞死につながります。 Mcl-1の分解は、その細胞毒性効果をさらに高め、強力な抗がん剤となります .
生化学分析
Biochemical Properties
Filanesib Trifluoroacetate specifically inhibits KSP, a protein essential for the formation of the mitotic spindle during cell division . The inhibition of KSP by Filanesib Trifluoroacetate leads to mitotic arrest, blocking cell cycle progression . This results in the death of rapidly proliferating cells, such as cancer cells .
Cellular Effects
Filanesib Trifluoroacetate has demonstrated potent anti-proliferative activity in various types of cells, including ovarian cancer cells and acute myeloid leukemia cells . It induces cell cycle block and subsequent death in leukemic cells via the mitochondrial pathway . In addition, Filanesib Trifluoroacetate has shown to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Filanesib Trifluoroacetate involves the inhibition of KSP, which prevents the formation of the bipolar spindle, a structure necessary for cell division . This leads to mitotic arrest and subsequent cell death or apoptosis of the immensely proliferating cancer cells .
Temporal Effects in Laboratory Settings
The effects of Filanesib Trifluoroacetate over time in laboratory settings have been studied. It has been observed that Filanesib Trifluoroacetate induces mitotic arrest in multiple cell lines
Metabolic Pathways
The specific metabolic pathways that Filanesib Trifluoroacetate is involved in are not clearly defined in the available literature. It is known that Filanesib Trifluoroacetate inhibits KSP, a protein involved in the process of cell division .
Subcellular Localization
The subcellular localization of Filanesib Trifluoroacetate is not explicitly reported in the available literature. Given its mechanism of action, it can be inferred that Filanesib Trifluoroacetate likely interacts with KSP at the mitotic spindle, a subcellular structure involved in cell division .
準備方法
The synthesis of ARRY 520 trifluoroacetate involves several steps, including the formation of the core thiadiazole structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
化学反応の分析
ARRY 520 トリフルオロ酢酸塩は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: この化合物に存在する官能基を修飾するために、還元反応を実行することができます。
置換: この化合物は、特定の官能基が他の官能基と置換される置換反応を起こすことができます。これらの反応で使用される一般的な試薬および条件には、強力な酸化剤、還元剤、および置換反応を促進するための特定の触媒が含まれます。
科学研究への応用
ARRY 520 トリフルオロ酢酸塩は、以下を含む幅広い科学研究への応用があります。
化学: キネシン紡錘体タンパク質の阻害とその細胞分裂への影響を研究するためのツール化合物として使用されます。
生物学: 有糸分裂におけるキネシン紡錘体タンパク質の役割とそのがん治療における標的としての可能性を理解するための研究に使用されます。
医学: 特に多発性骨髄腫およびその他の血液悪性腫瘍など、さまざまながんの治療における潜在的な使用について調査されています.
科学的研究の応用
ARRY 520 trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of kinesin spindle protein and its effects on cell division.
Biology: Employed in research to understand the role of kinesin spindle protein in mitosis and its potential as a target for cancer therapy.
類似化合物との比較
ARRY 520 トリフルオロ酢酸塩は、キネシン紡錘体タンパク質に対する高い選択性とMcl-1分解を誘導する能力においてユニークです。類似の化合物には以下が含まれます。
イスピネシブ: 異なる結合プロファイルと耐性機構を持つ別のキネシン紡錘体タンパク質阻害剤.
モナストロル: 異なる化学構造を持つ、キネシン紡錘体タンパク質阻害剤のより弱い阻害剤.
SB-715992: 同様の抗腫瘍活性を示すキネシン紡錘体タンパク質阻害剤ですが、薬物動態特性が異なります.
特性
IUPAC Name |
(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O2S.C2HF3O2/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;3-2(4,5)1(6)7/h3-5,7-10,13H,6,11-12,23H2,1-2H3;(H,6,7)/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJUJPVFECBUKG-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F5N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


